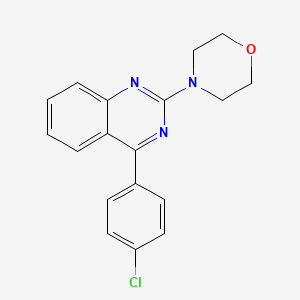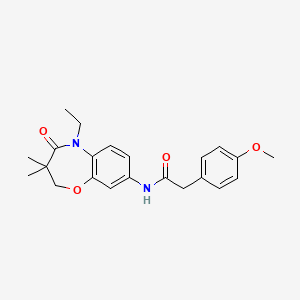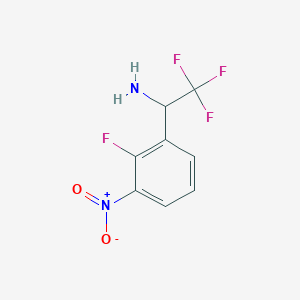![molecular formula C19H20ClFN2O2S B2645831 N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide CAS No. 1091444-12-0](/img/structure/B2645831.png)
N'-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Applications De Recherche Scientifique
N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 3-chloro-4-fluoroaniline, which is then reacted with cyclohexylmethyl bromide in the presence of a base to form the corresponding amine. This intermediate is then coupled with thiophene-2-carboxylic acid under amide-forming conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4-fluorophenylmagnesium bromide
- 3-chloro-4’-fluoropropionanilide
- (1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-thiophen-2-ylcyclohexyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2S/c20-14-11-13(6-7-15(14)21)23-18(25)17(24)22-12-19(8-2-1-3-9-19)16-5-4-10-26-16/h4-7,10-11H,1-3,8-9,12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQORPWOHIUOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

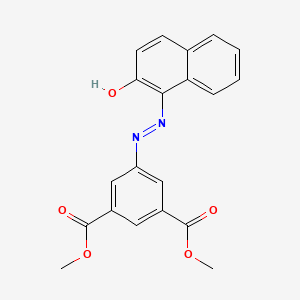


![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)
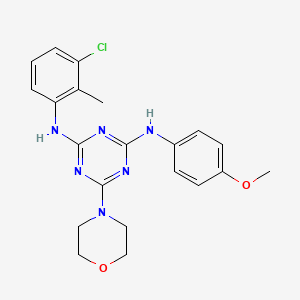
![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)
![methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(propan-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B2645762.png)

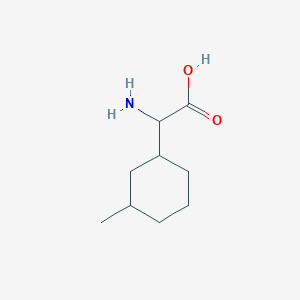
![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)
